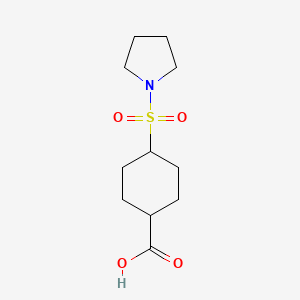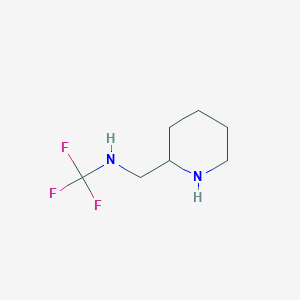
2-(2-Aminophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2 It consists of a propanenitrile group attached to a phenyl ring substituted with an amino group at the ortho position
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including imidazoles, oxazoles, and isothiazoles.
Material Science: The compound is used in the synthesis and characterization of crystal structures, which are important for material science applications.
Photochemistry: It is involved in photochemical processes, such as the generation of triplet phenyl cations, which are studied for their unique properties.
Polymer Science: Derivatives of this compound are used in designing self-healing polymers, which have applications in material engineering.
Antimicrobial Studies: Some derivatives show promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminophenyl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and reduction reactions, affecting cellular processes.
Comparación Con Compuestos Similares
2-(4-Aminophenyl)propanenitrile: This compound has a similar structure but with the amino group at the para position.
2-Aminothiazole: Another similar compound used in medicinal chemistry for its antibacterial and antifungal properties.
Uniqueness:
Positional Isomerism: The ortho position of the amino group in 2-(2-Aminophenyl)propanenitrile provides unique reactivity compared to its para isomer.
Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(2-aminophenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |
Clave InChI |
LWDKLSHFLTYDNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)




![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)

